5-[2-(Benzyloxy)phenyl]indoline 5-[2-(Benzyloxy)phenyl]indoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC18650201
InChI: InChI=1S/C21H19NO/c1-2-6-16(7-3-1)15-23-21-9-5-4-8-19(21)17-10-11-20-18(14-17)12-13-22-20/h1-11,14,22H,12-13,15H2
SMILES:
Molecular Formula: C21H19NO
Molecular Weight: 301.4 g/mol

5-[2-(Benzyloxy)phenyl]indoline

CAS No.:

Cat. No.: VC18650201

Molecular Formula: C21H19NO

Molecular Weight: 301.4 g/mol

* For research use only. Not for human or veterinary use.

5-[2-(Benzyloxy)phenyl]indoline -

Specification

Molecular Formula C21H19NO
Molecular Weight 301.4 g/mol
IUPAC Name 5-(2-phenylmethoxyphenyl)-2,3-dihydro-1H-indole
Standard InChI InChI=1S/C21H19NO/c1-2-6-16(7-3-1)15-23-21-9-5-4-8-19(21)17-10-11-20-18(14-17)12-13-22-20/h1-11,14,22H,12-13,15H2
Standard InChI Key JNGSUJKFCLEHKH-UHFFFAOYSA-N
Canonical SMILES C1CNC2=C1C=C(C=C2)C3=CC=CC=C3OCC4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

5-[2-(Benzyloxy)phenyl]indoline consists of an indoline scaffold—a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring—modified at the 5-position by a benzyloxy group (Figure 1). The benzyloxy substituent introduces steric bulk and electronic effects, influencing the compound’s reactivity and biological interactions .

Table 1: Key Physicochemical Properties of 5-[2-(Benzyloxy)phenyl]indoline

PropertyValueSource
CAS Number893735-69-8
Molecular FormulaC21H19NO\text{C}_{21}\text{H}_{19}\text{NO}
Molecular Weight301.4 g/mol
DensityNot Reported
Melting/Boiling PointsNot Reported

The absence of reported melting/boiling points and density highlights gaps in publicly available data, suggesting opportunities for further experimental characterization.

Synthesis and Optimization

Fischer Indole Cyclization

The most efficient synthesis route, disclosed in patent EP2426105A1, employs Fischer indole cyclization between 4-benzyloxy propiophenone and 4-benzyloxy phenyl hydrazine hydrochloride . This single-step reaction proceeds under acidic conditions (Lewis acids: ZnCl2\text{ZnCl}_2, AlCl3\text{AlCl}_3; Brønsted acids: acetic acid) in polar solvents like ethanol at 75–80°C .

Table 2: Reaction Conditions and Outcomes

ParameterDetailsOutcome
Acid CatalystZnCl2\text{ZnCl}_2, acetic acid93–95% yield
SolventEthanolHigh purity (>99%)
Temperature75–80°C12–15 h reaction time

This method surpasses earlier multi-step processes that required pressure vessels and excess reagents, offering a scalable and cost-effective alternative .

Pharmacological Significance

MAO-B Inhibition

The benzyloxy group at position 5 is critical for selective MAO-B inhibition, a therapeutic target in neurodegenerative diseases like Parkinson’s . Comparative studies show that 5-benzyloxyindole derivatives exhibit KiK_i values in the nanomolar range for MAO-B, with >100-fold selectivity over MAO-A . For instance, the analog FA-73 (N-(2-propynyl)-2-(5-benzyloxyindol)methylamine\text{N-(2-propynyl)-2-(5-benzyloxyindol)methylamine}) demonstrates irreversible MAO-B inhibition, suggesting potential as a neuroprotective agent .

Mechanistic Insights

The benzyloxy group enhances hydrophobic interactions with MAO-B’s substrate-binding pocket, while the indoline nitrogen participates in hydrogen bonding with flavin adenine dinucleotide (FAD) . This dual interaction stabilizes the enzyme-inhibitor complex, prolonging therapeutic effects.

Applications in Medicinal Chemistry

Intermediate in Bazedoxifene Synthesis

5-[2-(Benzyloxy)phenyl]indoline serves as a key intermediate in synthesizing bazedoxifene, a selective estrogen receptor modulator (SERM) used for osteoporosis . Its rigid indoline core aligns with SERM pharmacophore requirements, enabling precise spatial arrangement of functional groups for receptor binding .

Exploration in Oncology

While direct evidence is limited, structural analogs with benzyloxy groups exhibit anti-proliferative activity in breast cancer cell lines (e.g., MCF-7). The compound’s potential to modulate estrogen receptor-α (ERα) warrants further investigation.

Future Perspectives

Therapeutic Development

Optimizing 5-[2-(Benzyloxy)phenyl]indoline’s pharmacokinetic profile—particularly bioavailability and blood-brain barrier penetration—could unlock applications in neurodegeneration. Computational modeling and prodrug strategies may address these challenges.

Industrial-Scale Synthesis

Future work should explore continuous-flow reactors and greener catalysts (e.g., enzymatic systems) to enhance the sustainability of its synthesis.

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